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Compound of Interest

Compound Name: Pentapeptide-3

Cat. No.: B173817 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentapeptide-3, commercially known as Vialox, is a synthetic peptide with the amino acid

sequence Gly-Pro-Arg-Pro-Ala, commonly featuring a C-terminal amidation (H-Gly-Pro-Arg-

Pro-Ala-NH₂).[1][2][3] This peptide functions as a competitive antagonist of the nicotinic

acetylcholine receptors (nAChRs) at the post-synaptic membrane, effectively blocking nerve

signals and leading to muscle relaxation.[2][4] Due to this mechanism, it is a popular active

ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.

[1][2] The precise three-dimensional structure of Pentapeptide-3 is critical for its biological

activity, influencing its binding affinity to nAChRs. Nuclear Magnetic Resonance (NMR)

spectroscopy is a powerful, non-destructive technique for determining the high-resolution

structure of peptides in solution, providing insights into their conformation and dynamics.[5][6]

[7][8] This application note provides a detailed protocol for the structural elucidation of

Pentapeptide-3 using a suite of NMR experiments.
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Parameter Value Reference

Sequence Gly-Pro-Arg-Pro-Ala-NH₂ [1][2][3]

Synonym Vialox [1][2]

Molecular Formula C₂₁H₃₇N₉O₅ [1][3][9]

Molecular Weight 495.58 g/mol [1][3][9]

CAS Number 725232-44-0 [1]

Experimental Protocols
1. Sample Preparation

High-quality NMR data relies on meticulous sample preparation.

Peptide Purity: Ensure the Pentapeptide-3 sample is of high purity (≥95%), confirmed by

HPLC and Mass Spectrometry.[1]

Concentration: Prepare a 1-5 mM solution of Pentapeptide-3.[10] For the experiments

described, a concentration of approximately 2.5 mM is recommended.

Solvent System: Dissolve the peptide in a 90% H₂O / 10% D₂O solution. The D₂O provides

the field-frequency lock for the NMR spectrometer.[11] For experiments requiring the

observation of exchangeable amide protons, this ratio is crucial. For long-term stability, a

buffered solution such as phosphate-buffered saline (PBS) at a pH below 7.5 can be used,

with a total salt concentration below 300 mM to avoid signal broadening.[11]

Sample Volume: The final sample volume should be between 450 µL and 500 µL for

standard 5 mm NMR tubes.[11]

Internal Standard: Add a known concentration of an internal standard, such as 2,2-dimethyl-

2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift

referencing (δ = 0.00 ppm).

2. NMR Data Acquisition
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All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be

maintained at 298 K (25 °C).

1D ¹H NMR: A simple one-dimensional proton spectrum provides an initial overview of the

sample, showing the dispersion of signals and confirming the presence of the peptide.

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a

single amino acid spin system. A mixing time of 80 ms is typically sufficient to observe

correlations from the amide proton (Hα) through to the sidechain protons.

2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between

protons that are typically two or three bonds apart, which is useful for identifying adjacent

protons within a residue.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for

determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless

of whether they are close in the sequence. A mixing time of 200-300 ms is generally used for

peptides of this size.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates

each proton with its directly attached carbon atom. It provides information on the carbon

chemical shifts and can help resolve overlapping proton signals. Isotopic labeling with ¹³C is

required for this experiment.[11]

2D ¹H-¹⁵N HSQC: This spectrum is a fingerprint of the peptide, displaying one cross-peak for

each N-H bond (amide groups in the backbone and some sidechains).[7] It is highly sensitive

to the local environment of each residue. Isotopic labeling with ¹⁵N is necessary.[11]

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows

correlations between protons and carbons that are two or three bonds away, which is crucial

for linking amino acid residues across the peptide bond.
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The following tables present hypothetical but realistic chemical shift assignments for

Pentapeptide-3 based on typical values for amino acids in a peptide chain.

Table 1: ¹H Chemical Shifts (δ) in ppm

Residue Hα Hβ Hγ Hδ
Others (HN,
etc.)

Gly¹ 3.98 - - - 8.35 (HN)

Pro² 4.35 2.05, 2.30 1.95 3.65, 3.75 -

Arg³ 4.20 1.90, 1.75 1.65 3.20
7.98 (HN),

7.20 (Hε)

Pro⁴ 4.38 2.10, 2.35 2.00 3.70, 3.80 -

Ala⁵ 4.15 1.40 - -

7.85 (HN),

7.10, 7.55 (-

NH₂)

Table 2: ¹³C Chemical Shifts (δ) in ppm

Residue Cα Cβ Cγ Cδ C=O

Gly¹ 44.5 - - - 173.2

Pro² 62.1 30.5 26.8 48.5 175.8

Arg³ 55.3 29.8 26.1 42.0 175.1

Pro⁴ 62.3 30.7 27.0 48.8 176.0

Ala⁵ 51.8 18.5 - - 177.5

Table 3: Key NOE Correlations for Sequential Assignment
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NOE Type From Proton To Proton Expected Distance

Intra-residue Ala⁵ Hα Ala⁵ Hβ Short

Sequential (i to i+1) Gly¹ Hα Pro² Hδ Medium

Sequential (i to i+1) Pro² Hα Arg³ HN Short

Sequential (i to i+1) Arg³ HN Pro⁴ Hα Short

Sequential (i to i+1) Pro⁴ Hα Ala⁵ HN Short

Medium-range Arg³ Hα Ala⁵ HN Medium

Visualization of Workflows and Logic
The following diagrams, created using the DOT language, illustrate the key processes in the

NMR-based structural elucidation of Pentapeptide-3.
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Caption: Experimental workflow for NMR structural elucidation of Pentapeptide-3.
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Caption: Logic of sequential assignment using NOESY data for Pentapeptide-3.

Conclusion
NMR spectroscopy provides a robust and detailed framework for the complete structural

elucidation of Pentapeptide-3 in a solution state that mimics its physiological environment.[7]

By employing a combination of 1D and 2D NMR experiments, it is possible to achieve complete

resonance assignment and generate sufficient structural restraints for high-resolution 3D

structure calculation. The resulting structural ensemble is invaluable for understanding the

peptide's interaction with its biological target, the nicotinic acetylcholine receptor, and can aid in

the rational design of more potent or stable analogues for cosmetic and therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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